molecular formula C13H13ClN4O3 B3014123 4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol CAS No. 436100-80-0

4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol

Cat. No.: B3014123
CAS No.: 436100-80-0
M. Wt: 308.72
InChI Key: OJHWFPBWVQNXIA-AATRIKPKSA-N
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Description

4-chloro-2-{[(e)-2-(1,3-dimethyl-4-nitro-1h-pyrazol-5-yl)ethenyl]amino}phenol is a useful research compound. Its molecular formula is C13H13ClN4O3 and its molecular weight is 308.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Nitration of Halopyrazoles : The nitration of halopyrazoles, including compounds similar to 4-chloro-2-[[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol, leads to the formation of chloro-nitropyrazoles. These compounds have potential applications in various chemical syntheses (Bozhenkov et al., 2006).

  • Antimicrobial and Antidiabetic Activities : Certain derivatives of 4-aminophenol, closely related to the chemical , have been synthesized and tested for their antimicrobial and antidiabetic activities. These compounds have shown promising results in broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase (Rafique et al., 2022).

  • Corrosion Inhibition : Bipyrazolic compounds, structurally related to the chemical , have been studied for their corrosion inhibitory action on steel in acidic solutions. These studies suggest potential industrial applications in corrosion protection (Tebbji et al., 2005).

Analytical Applications

  • Spectrophotometric Determination : 4-Aminopyrazolone derivatives, similar in structure to the compound , have been synthesized for the spectrophotometric assay of phenolic compounds. These methods show improvements in sensitivity and are significant in analytical chemistry (Fiamegos et al., 2000).

  • Sonochemical Degradation of Pollutants : The sonochemical degradation of aromatic organic pollutants, including chlorophenols, demonstrates the potential use of these compounds in environmental remediation and waste management (Goskonda et al., 2002).

Other Relevant Studies

  • Crystal Structures in Antitumor Synthesis : The synthesis of compounds structurally similar to the one has been crucial in developing potential antitumor agents, with the crystal structures of these compounds providing valuable insights (Cao et al., 2011).

  • UV Cross-Linkable Polymers : Synthesis and characterization of polymer-based compounds related to 4-chloro-2-[[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol demonstrate potential in crosslinking studies and applications in materials science (Suresh et al., 2016).

Properties

IUPAC Name

4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-13(18(20)21)11(17(2)16-8)5-6-15-10-7-9(14)3-4-12(10)19/h3-7,15,19H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHWFPBWVQNXIA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.